molecular formula C10H11NO3 B1349492 2-[Acetyl(methyl)amino]benzoic acid CAS No. 78944-67-9

2-[Acetyl(methyl)amino]benzoic acid

Cat. No. B1349492
CAS RN: 78944-67-9
M. Wt: 193.2 g/mol
InChI Key: VCOQVAJFXPHUAM-UHFFFAOYSA-N
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Scientific Research Applications

  • Antimicrobial Applications

    • Field : Medicinal Chemistry
    • Summary : A series of 2-amino benzoic acid derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive, Gram-negative bacterial and fungal strains .
    • Methods : The compounds were synthesized and their antimicrobial activity was evaluated in vitro .
    • Results : The synthesized compounds were found to be bacteriostatic and fungistatic in action .
  • Biochemistry and Enzymology Applications

    • Field : Biochemistry and Enzymology
    • Summary : The compound has applications in several domains including biochemistry and enzymology .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .
  • Material Science Applications

    • Field : Material Science
    • Summary : A study on the synthesis of novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core, including Schiff base and amide linking units with benzoic acid derivatives, has explored the potential applications of these compounds in materials science.
    • Methods : The compounds were synthesized and their properties were evaluated for potential applications in materials science.
    • Results : The study explored the potential of these compounds in developing new materials with specific optical and fire-retardant properties.
  • Electrophilic Aromatic Substitution

    • Field : Organic Chemistry
    • Summary : The compound can undergo electrophilic aromatic substitution, a common reaction in organic chemistry .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .
  • Benzylic Oxidations and Reductions

    • Field : Organic Chemistry
    • Summary : The compound can undergo benzylic oxidations and reductions .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .
  • Inhibition of Acetylcholinesterase

    • Field : Biomedicine
    • Summary : Some p-aminobenzoic acid derivatives have been evaluated against acetylcholinesterase for Alzheimer’s Disease treatment .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .
  • Electrophilic Aromatic Substitution

    • Field : Organic Chemistry
    • Summary : The compound can undergo electrophilic aromatic substitution, a common reaction in organic chemistry .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .
  • Benzylic Oxidations and Reductions

    • Field : Organic Chemistry
    • Summary : The compound can undergo benzylic oxidations and reductions .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .
  • Inhibition of Acetylcholinesterase

    • Field : Biomedicine
    • Summary : Some p-aminobenzoic acid derivatives have been evaluated against acetylcholinesterase for Alzheimer’s Disease treatment .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .

Future Directions

The compound is a known environmental transformation product of metalaxyl5. It is widely used in the synthesis of orange oil, orange blossom, peach, grape, grapefruit, and other types of fragrances5. It can also be used in organic synthesis5.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

2-[acetyl(methyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11(2)9-6-4-3-5-8(9)10(13)14/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOQVAJFXPHUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229395
Record name Benzoic acid, 2-((acetylmethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Acetyl(methyl)amino]benzoic acid

CAS RN

78944-67-9
Record name Benzoic acid, 2-((acetylmethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078944679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-((acetylmethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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